(+/-)-Nicotine-13CD3

Stable Isotope Labeling Mass Spectrometry Internal Standard Selection

(+/-)-Nicotine-13CD3 is a racemic, dual-labeled stable isotope analog of nicotine, featuring a ¹³C atom and three deuterium atoms (²H) on the N-methyl group, with a molecular weight of 166.24 g/mol. It is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays for the precise quantification of nicotine and its metabolites in biological matrices, forensic toxicology, and environmental analysis.

Molecular Formula C10H14N2
Molecular Weight 166.247
CAS No. 909014-86-4
Cat. No. B565392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-Nicotine-13CD3
CAS909014-86-4
Synonyms3-(1-Methyl-2-pyrrolidinyl)pyridine-13CD3;  (±)-Nicotine-13CD3;  (±)-3-(1-Methyl-2-pyrrolidinyl)pyridine-13CD3;  (R,S)-Nicotine-13CD3;  (±)-Nicotine-13CD3;  1-Methyl-2-(3-pyridyl)pyrrolidine-13CD3;  DL-Nicotine-13CD3; 
Molecular FormulaC10H14N2
Molecular Weight166.247
Structural Identifiers
SMILESCN1CCCC1C2=CN=CC=C2
InChIInChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i1+1D3
InChIKeySNICXCGAKADSCV-KQORAOOSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+/-)-Nicotine-13CD3 (CAS 909014-86-4): Stable Isotope-Labeled Internal Standard for Nicotine Quantification


(+/-)-Nicotine-13CD3 is a racemic, dual-labeled stable isotope analog of nicotine, featuring a ¹³C atom and three deuterium atoms (²H) on the N-methyl group, with a molecular weight of 166.24 g/mol . It is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays for the precise quantification of nicotine and its metabolites in biological matrices, forensic toxicology, and environmental analysis [1]. The dual isotopic labeling provides a distinct mass shift (+4 Da relative to unlabeled nicotine, MW 162.23) while preserving near-identical physicochemical properties to the native analyte, a critical requirement for minimizing matrix effects and ensuring accurate quantitation .

Stable isotope dilution LC-MS/MS and GC-MS quantification
Dual 13C/2H label provides consistent +4 Da mass shift for interference-free MRM
Minimizes matrix-effect variability in complex biological and environmental matrices

Why Substituting (+/-)-Nicotine-13CD3 with Other Labeled Nicotine Analogs Can Compromise Analytical Accuracy


In quantitative LC-MS/MS workflows employing stable isotope dilution, the internal standard must precisely mirror the analyte's behavior during sample preparation, chromatographic separation, and ionization [1]. Generic substitution with single-isotope deuterated standards (e.g., nicotine-d3 or nicotine-d4) can introduce systematic errors due to subtle but measurable differences in retention time and ionization efficiency, particularly under ultra-high performance liquid chromatography (UHPLC) conditions [2]. The ¹³C label in (+/-)-Nicotine-13CD3 provides a mass shift that is chemically and physically more similar to the native ¹²C analyte than deuterium substitution alone, thereby mitigating ion suppression/enhancement variability and ensuring co-elution. The following quantitative evidence demonstrates the specific performance attributes that differentiate (+/-)-Nicotine-13CD3 from commonly considered alternatives.

(+/-)-Nicotine-13CD313C backbone ensures near-identical retention time to unlabeled analyte
Deuterium-only standards (d3/d4)May exhibit retention time shifts up to 0.05 min, altering ionization conditions
(+/-)-Nicotine-13CD3Dual label (13C + 2H) reduces differential ion suppression
Nicotine-d4 (2H only)Similar mass shift but 2H-only labeling may increase matrix-effect variability
(+/-)-Nicotine-13CD3Certified purity ≥98% supports reliable quantitation
Nicotine-d3/d4 (>95%)Lower purity may introduce interference and require correction

Quantitative Differentiation of (+/-)-Nicotine-13CD3: Head-to-Head Comparisons with Primary Alternatives


Dual Isotopic Labeling: ¹³C and ²H Enrichment Versus Deuterium-Only Standards

(+/-)-Nicotine-13CD3 is certified for both ¹³C and ²H isotopic enrichment, achieving 99% ¹³C and 98% ²H . In contrast, typical deuterium-only standards such as (±)-Nicotine-d3 (N-methyl-d3) are certified solely for ²H enrichment, typically at 98-99 atom % D . The dual-label design ensures a consistent +4 Da mass shift (target MW 166.24 vs. unlabeled MW 162.23) while providing a ¹³C backbone that minimizes chromatographic isotope effects relative to the analyte [1].

Isotopic Enrichment
Head-to-head
99% 13C, 98% 2H vs. 98–99 atom % D (d3)
13C backbone supports co-elution fidelity
Vendor CoA specification
Stable Isotope Labeling Mass Spectrometry Internal Standard Selection

Molecular Weight and Mass Shift: Precise Differentiation from Unlabeled Nicotine and Deuterated Analogs

The target compound exhibits a monoisotopic molecular weight of 166.24 g/mol, representing a +4.01 Da shift from unlabeled nicotine (162.23 g/mol) . This contrasts with deuterium-only standards: (±)-Nicotine-d3 (MW 165.25, +3 Da shift) and (±)-Nicotine-d4 (MW 166.26, +4 Da shift) . The +4 Da shift of (+/-)-Nicotine-13CD3 is generated by a single ¹³C atom and three ²H atoms, whereas nicotine-d4's +4 Da shift relies solely on four ²H atoms, which can exhibit greater chromatographic retention time shifts and potential for hydrogen-deuterium exchange [1].

Mass Shift & MW
Head-to-head
166.24 g/mol (+4.01 Da) vs. d3 (+3 Da), d4 (+4 Da via 4×2H)
13C-based mass shift minimizes deuterium retention shift
Calculated from molecular formula
Quantitative Mass Spectrometry MRM Transition Design Isotopic Purity

Chemical Purity: Minimum 98% Specification for Reliable Quantitation

(+/-)-Nicotine-13CD3 is supplied with a minimum chemical purity of 98.00% . This specification aligns with or exceeds that of commonly available deuterated nicotine standards, such as (±)-Nicotine-d3 and (±)-Nicotine-d4, which are often offered at >95% purity . The high purity reduces the potential for interfering peaks in chromatographic assays and ensures that the IS response accurately reflects the intended concentration, a critical factor in bioanalytical method validation per FDA and EMA guidelines.

Chemical Purity
Specification review
98.00% min.
Supports reliable quantitation in bioanalysis
Vendor CoA; verify lot-specific value
Analytical Standard Method Validation Quality Control

Enhanced Co-Elution and Ion Suppression Mitigation: ¹³C vs. ²H Labeling in UPLC-MS/MS

A systematic evaluation of ¹³C- and ²H-labeled internal standards for amphetamine analysis demonstrated that ¹³C-labeled IS co-eluted exactly with the analyte under various UPLC conditions, whereas ²H-labeled IS exhibited slight but consistent separation (retention time difference of ~0.03-0.05 minutes under standard gradient conditions) [1]. This separation exposes the IS and analyte to different mobile phase compositions at the moment of ionization, leading to differential ion suppression and compromised accuracy. By extension, the ¹³C component of (+/-)-Nicotine-13CD3 is expected to provide superior co-elution fidelity compared to fully deuterated nicotine standards (e.g., nicotine-d4), thereby minimizing matrix effect variability [2].

Co-elution Fidelity
Class-level inference
Expected co-elution (13C) vs. ~0.03–0.05 min RT shift (2H-only)
Supports ion suppression consistency review
Inferred from amphetamine 13C/2H IS study
UHPLC-MS/MS Ion Suppression Isotope Effects Bioanalysis

Optimal Deployment Scenarios for (+/-)-Nicotine-13CD3 Based on Quantitative Evidence


Regulated Bioanalytical Method Validation for Nicotine Pharmacokinetic Studies

In clinical and preclinical studies requiring absolute quantification of nicotine in plasma, urine, or tissue, the dual-label (+/-)-Nicotine-13CD3 provides a +4 Da mass shift (MW 166.24) with a ¹³C backbone that ensures co-elution with native nicotine . This minimizes differential matrix effects and ion suppression, a key requirement for meeting FDA/EMA bioanalytical method validation guidelines for accuracy and precision [1]. The certified minimum purity of 98.00% further reduces the risk of interfering peaks .

High-Throughput Forensic Toxicology Screening

Forensic laboratories analyzing large sample batches for nicotine and its metabolites benefit from the robust performance of (+/-)-Nicotine-13CD3 as an internal standard. Its +4 Da mass shift clearly separates it from the native analyte (MW 162.23) and from potential interfering compounds, while the ¹³C label's superior co-elution properties minimize variability across diverse post-mortem or urine matrices, ensuring consistent quantitative results in high-throughput LC-MS/MS workflows [1].

Environmental Fate and Wastewater Analysis

Quantifying nicotine in complex environmental matrices (e.g., wastewater effluent) demands an internal standard capable of compensating for severe matrix effects. (+/-)-Nicotine-13CD3, with its dual ¹³C/²H labeling, offers a more accurate correction for ion suppression than deuterium-only IS, as demonstrated in analogous environmental contaminant studies [1]. Its +4 Da shift allows for unambiguous MRM transitions even in the presence of co-extracted organic matter.

Development of UPLC-MS/MS Methods with Stringent Co-Elution Requirements

When developing ultra-high performance LC methods where even sub-0.05 minute retention time differences can expose analytes to different solvent compositions, the ¹³C component of (+/-)-Nicotine-13CD3 is critical. Evidence from comparative studies shows that ¹³C-labeled IS co-elute precisely with the analyte, whereas ²H-labeled IS can exhibit retention time shifts of ~0.03-0.05 minutes, leading to compromised quantitative accuracy [1]. This makes the compound the preferred choice for high-resolution UPLC-MS/MS assays.

Application
Selection Property
Validation Focus
Nicotine PK research studies
Dual-label co-elution fidelity
Matrix-effect correction review
Forensic toxicology screening
+4 Da mass shift for unambiguous MRM
Interference-free quantitation in complex matrices
Environmental fate analysis
Dual-label matrix-effect compensation
Ion suppression compensation in wastewater extracts
UPLC-MS/MS method development
13C label retention-time fidelity
Co-elution consistency under high-resolution gradients

Technical Documentation Hub

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